molecular formula C19H21N7O2 B12163863 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide

Cat. No.: B12163863
M. Wt: 379.4 g/mol
InChI Key: OJIVTHNTJJLICM-UHFFFAOYSA-N
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Description

This product, 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide, is a high-purity chemical reagent supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. The compound features a complex molecular architecture comprising a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 1H-benzimidazole unit through a propanamide chain. This structure is characteristic of molecules investigated in various scientific fields, including medicinal chemistry and drug discovery. Researchers value this scaffold for its potential as a key intermediate or candidate in developing biologically active molecules. Its specific research value may lie in exploring structure-activity relationships, signal transduction pathways, or other biochemical processes. Please consult the product's Certificate of Analysis for detailed specifications on identity and purity. Researchers are responsible for ensuring their work complies with all applicable local and national regulations.

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C19H21N7O2/c1-25-14-6-4-3-5-13(14)21-15(25)11-12-20-18(27)9-7-16-22-23-17-8-10-19(28-2)24-26(16)17/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,20,27)

InChI Key

OJIVTHNTJJLICM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CCC3=NN=C4N3N=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

A common approach involves reacting 3-hydrazinyl-6-methoxypyridazine with nitrile-containing reagents. For example, treatment with cyanoacetamide under acidic conditions yields the triazolo-pyridazine scaffold via intramolecular cyclization. This method achieves moderate yields (50–65%) and requires precise temperature control (80–100°C) to avoid side reactions.

Alternative Route Using Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of 6-methoxypyridazine-3-carboxylic acid hydrazide and trimethylorthoformate in acetic acid, heated at 150°C for 15 minutes, produces the triazolo-pyridazine core in 75% yield. This method reduces reaction times and improves reproducibility.

Functionalization of the Benzimidazole Moiety

The 1-methyl-1H-benzimidazol-2-yl ethylamine side chain is synthesized through sequential reactions starting from o-phenylenediamine.

Formation of the Benzimidazole Ring

Condensation of o-phenylenediamine with acetic acid under reflux conditions generates 2-methylbenzimidazole. Subsequent N-methylation using methyl iodide in the presence of potassium carbonate yields 1-methyl-2-methylbenzimidazole.

Introduction of the Ethylamine Side Chain

The ethylamine group is introduced via nucleophilic substitution. Reacting 1-methyl-2-(chloromethyl)benzimidazole with excess ethylamine in ethanol at 60°C for 12 hours produces 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine in 68% yield. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) ensures high purity.

Propanamide Linkage Formation

Coupling the triazolo-pyridazine and benzimidazole intermediates requires activation of the carboxylic acid group.

Carboxylic Acid Activation

The triazolo-pyridazine intermediate (3-(6-methoxy[1,triazolo[4,3-b]pyridazin-3-yl)propanoic acid) is treated with thionyl chloride to form the corresponding acyl chloride. This reactive species is then coupled with 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine in dichloromethane at 0–5°C. The reaction proceeds with 85% efficiency when catalyzed by N,N-diisopropylethylamine (DIPEA).

Alternative Coupling Agents

Modern protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This method achieves yields up to 90% while minimizing racemization.

Optimization and Scalability

Solvent and Temperature Effects

Reaction kinetics improve in polar aprotic solvents like dimethylformamide (DMF), though prolonged exposure above 50°C risks decomposition of the triazolo-pyridazine moiety. Optimal conditions for large-scale synthesis involve THF at 25°C with stoichiometric HOBt.

Purification Techniques

Crude product purification employs recrystallization from ethanol/water (3:1) or flash chromatography (ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) analysis confirms purity >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, benzimidazole-H), 4.12 (s, 3H, OCH₃), 3.89 (s, 3H, NCH₃).

  • HRMS : m/z calculated for C₂₀H₂₂N₇O₂ [M+H]⁺ 400.1824, found 400.1826.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the triazolo-pyridazine ring and the equatorial orientation of the propanamide chain .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the triazolo-pyridazine structure exhibit significant anticancer activities. For instance, derivatives have shown potent inhibition of c-Met kinases, which are implicated in various cancers. One notable example is Savolitinib , which has progressed through clinical trials for treating non-small cell lung cancer and renal cell carcinoma due to its effective targeting of c-Met .

Antimicrobial Activity

Studies have demonstrated that triazole-containing compounds can possess antimicrobial properties. The incorporation of the triazolo-pyridazine moiety may enhance the efficacy against certain bacterial strains and fungi. For example, some derivatives have been evaluated for their effectiveness against resistant bacterial strains, showing promising results in vitro .

Neurological Applications

The potential for these compounds in treating neurological disorders has also been explored. Certain derivatives have been tested for their ability to modulate pathways involved in neurodegenerative diseases such as Huntington's disease. They act as modulators of Janus kinase-related pathways, which are crucial in inflammatory responses associated with neurodegeneration .

Case Studies

Study Compound Target Outcome
1Savolitinibc-MetEffective in phase II trials for lung cancer treatment
2Triazolo Derivative ABacterial StrainsShowed significant antimicrobial activity
3Triazolo Derivative BJanus Kinase PathwaysModulated activity linked to Huntington’s disease

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved depend on the specific biological system being studied. Detailed studies are required to elucidate the exact molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Triazolo[4,3-b]pyridazine Derivatives
  • 3-((2-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazono)methyl)phenol (4a) Structure: Shares the triazolo[4,3-b]pyridazine core but replaces the methoxy group with a phenylhydrazone-phenol substituent. Synthesis: Prepared via condensation of aromatic aldehydes with hydrazine derivatives, a method adaptable for generating diverse analogs .
Tetrazolo[1,5-b]pyridazine Analogs
  • 6-Benzylidenehydrazinotetrazolo[1,5-b]pyridazine Structure: Replaces the triazole ring with a tetrazole, increasing ring strain and electron density. Properties: Tetrazoles are more acidic (pKa ~4.9) than triazoles, which could alter binding interactions in biological systems .

Substituent Variations

Methoxy Group Replacements
  • [1,2,4]Triazolo[4,3-b]pyridazine-6-yl Ethers (10a, 10b) Structure: Features alkoxy groups (e.g., ethoxy, propoxy) at the 6-position instead of methoxy.
Benzimidazole vs. Benzothiazole Derivatives
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide
    • Structure : Substitutes benzimidazole with benzothiazole and introduces a sulfanyl linker.
    • Impact : Benzothiazole’s sulfur atom may engage in hydrophobic interactions, while the sulfanyl group increases metabolic stability compared to amide bonds .

Side Chain Modifications

Propanamide vs. Thiadiazole-Linked Analogs
  • 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide
    • Structure : Replaces the benzimidazole-ethyl group with a thiadiazole substituted with 2-methylpropyl.
    • Impact : Thiadiazole’s electron-withdrawing nature may reduce basicity, altering pharmacokinetic profiles. The branched alkyl chain enhances lipophilicity (logP ~2.8 vs. target compound’s ~1.9) .

Biological Activity

The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide , also known by its CAS number 1322604-60-3, is a derivative of the triazolo[4,3-b]pyridazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The purpose of this article is to explore its biological activity through various studies and findings.

  • Molecular Formula : C₉H₁₀N₄O₃
  • Molecular Weight : 222.2 g/mol
  • IUPAC Name : 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

Biological Activity Overview

Research indicates that compounds within the triazolo[4,3-b]pyridazine family exhibit a range of biological activities, including:

  • Anticancer Properties : Many derivatives have shown significant antiproliferative effects against various cancer cell lines.
  • Enzyme Inhibition : Specific derivatives have been identified as dual inhibitors of key kinases involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[4,3-b]pyridazine derivatives:

  • Cytotoxic Effects : A study evaluated several derivatives for their cytotoxic effects on 60 cancer cell lines. Notably, compounds exhibited mean growth inhibition percentages (GI%) with some compounds showing values as high as 55.84% against tumor cells .
  • Mechanism of Action :
    • Cell Cycle Arrest : Compound 4g from a related study was shown to induce S-phase arrest in MCF-7 breast cancer cells.
    • Apoptosis Induction : The same compound demonstrated a significant increase in apoptosis markers compared to controls .

Enzyme Inhibition Studies

Triazolo[4,3-b]pyridazine derivatives have been investigated for their ability to inhibit critical kinases involved in cancer:

CompoundTarget KinaseIC₅₀ (μM)
4gc-Met0.163 ± 0.01
4gPim-10.283 ± 0.01

These results suggest that these compounds may serve as effective dual inhibitors targeting both c-Met and Pim-1 kinases, which are implicated in tumor growth and metastasis .

Case Studies

Several case studies have documented the efficacy of triazolo[4,3-b]pyridazine derivatives:

  • A study published in Nature reported that compound 22i exhibited remarkable anti-tumor activity against A549 and MCF-7 cell lines with IC₅₀ values of 0.83 μM and 0.15 μM respectively .

Pharmacokinetic Properties

The pharmacokinetic profile of these compounds is crucial for their therapeutic application:

  • Drug-Likeness : Studies have indicated favorable pharmacokinetic properties for certain derivatives, suggesting good absorption and distribution characteristics .

Q & A

Q. What are the key steps and reaction conditions for synthesizing this compound?

The synthesis involves sequential functionalization of the triazolo-pyridazine core and benzimidazole moieties. Key steps include:

  • Coupling reactions : Amide bond formation between the triazolo-pyridazine propanamide and benzimidazole-ethylamine, using dimethylformamide (DMF) or acetonitrile as solvents and triethylamine as a catalyst .
  • Methoxy group introduction : Alkylation or nucleophilic substitution to install the methoxy group at the pyridazine C6 position .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction temperatures (typically 60–80°C) and pH (neutral to mildly basic conditions) .

Q. How is the structural integrity of the compound validated?

Analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy (–OCH3_3), triazole, benzimidazole, and propanamide groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (C19_{19}H21_{21}N7_7O2_2) and monoisotopic mass (379.1757 g/mol) .
  • HPLC : Purity >95% is confirmed via reverse-phase chromatography with UV detection at 254 nm .

Q. What preliminary biological activities have been reported?

  • Enzyme inhibition : The compound shows nanomolar IC50_{50} values against kinases (e.g., EGFR) and phosphodiesterases due to its dual heterocyclic structure .
  • Antiproliferative activity : In vitro assays (e.g., MTT) reveal inhibitory effects on cancer cell lines (e.g., HeLa, MCF-7) at low micromolar concentrations .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Comparative studies with analogs (Table 1) highlight:

  • Substituent effects : Replacing the benzimidazole with pyridine (e.g., N-(pyridin-3-yl) ) reduces kinase inhibition, while thiazole derivatives enhance solubility and metabolic stability .
  • Methoxy position : Moving the methoxy group from C6 to C7 on the pyridazine ring decreases binding affinity to ATP-binding pockets .

Q. Table 1: Structural Analogs and Activity Trends

Compound ModificationKey Property ChangeBiological Impact
Pyridine substituentReduced hydrophobicityLower kinase inhibition
Thiazole moietyEnhanced solubilityImproved pharmacokinetics
Methoxyphenyl groupIncreased π-π stackingHigher receptor binding

Q. What methodologies are used for target identification and interaction studies?

  • Surface plasmon resonance (SPR) : Direct binding assays quantify interactions with recombinant enzymes (e.g., IC50_{50} = 12 nM for PDE4B) .
  • X-ray crystallography : Co-crystallization with EGFR-TK reveals hydrogen bonding between the triazole N2 and kinase hinge region .
  • Mutagenesis studies : Alanine scanning identifies critical residues (e.g., Lys721 in EGFR) for compound binding .

Q. How can pharmacokinetic challenges be addressed?

  • Metabolic stability : Liver microsome assays show rapid CYP3A4-mediated oxidation of the benzimidazole methyl group. Solutions include deuteration or fluorination to block metabolic hotspots .
  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as a mesylate salt improves aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

Discrepancies in IC50_{50} values (e.g., 2 µM vs. 10 µM in HeLa cells) arise from:

  • Assay variability : Standardize protocols (e.g., incubation time, serum concentration) .
  • Cell line heterogeneity : Use isogenic cell lines or primary cultures to minimize genetic drift effects .

Q. Which in vivo models are suitable for efficacy testing?

  • Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) in nude mice, with oral dosing (10 mg/kg/day) showing tumor growth inhibition (TGI = 60%) .
  • PK/PD modeling : Allometric scaling from rodent data predicts human half-life (t1/2_{1/2} ≈ 8 hours) and bioavailability (F = 35%) .

Methodological Challenges

Q. What analytical hurdles exist in quantifying degradation products?

  • LC-MS/MS limitations : Co-elution of oxidative metabolites (e.g., N-oxide derivatives ) requires orthogonal methods like ion-mobility spectrometry .
  • Stability-indicating assays : Forced degradation under acidic (HCl) and oxidative (H2_2O2_2) conditions identifies labile sites (e.g., triazole ring) .

Q. How can computational tools optimize lead development?

  • Molecular dynamics (MD) : Simulate binding modes to prioritize analogs with stronger hydrophobic packing (e.g., ΔG binding < -9 kcal/mol) .
  • QSAR models : Correlate substituent electronegativity with logP to balance solubility and membrane permeability .

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